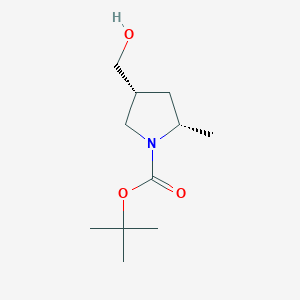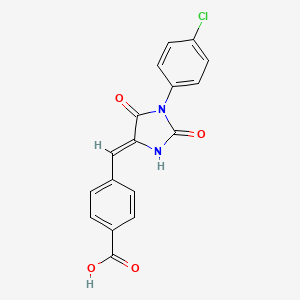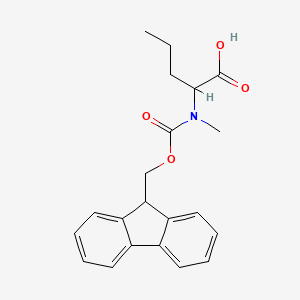
Fmoc-N-Me-Nva-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-Nva-OH, also known as 9-fluorenylmethoxycarbonyl-N-methyl-norvaline, is a derivative of norvaline, an amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The Fmoc group serves as a protective group for the amino group, allowing for selective deprotection and elongation of the peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Nva-OH typically involves the protection of the amino group of norvaline with the Fmoc group. This is followed by the methylation of the amino group. One common method involves the use of 2-chlorotrityl chloride resin as a temporary protective group for the carboxylic acid. The methylation step can be carried out using dimethyl sulfate or methyl iodide in the Biron-Kessler method .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Nva-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common in peptide synthesis.
Reduction: Reduction reactions are also possible but are not typically employed in the synthesis process.
Substitution: The most common reactions involve substitution, particularly during the deprotection and coupling steps in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, forming a stable adduct with the dibenzofulvene byproduct.
Coupling: Reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions in peptide synthesis.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions to enhance the stability and bioavailability of the peptide.
Scientific Research Applications
Fmoc-N-Me-Nva-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Nva-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to expose the amino group for subsequent coupling reactions. The methylation of the amino group enhances the stability and bioavailability of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-Me-Val-OH: Another N-methylated amino acid derivative used in peptide synthesis.
Fmoc-N-Me-Ala-OH: Similar in structure and used for similar purposes in peptide synthesis.
Fmoc-N-Me-Ile-OH: Used in the synthesis of peptides with enhanced stability.
Uniqueness
Fmoc-N-Me-Nva-OH is unique due to its specific structure, which allows for the incorporation of norvaline into peptides. This can enhance the stability and bioavailability of the peptides, making it a valuable tool in peptide synthesis and drug development .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKELUUGCKFRJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)
![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)

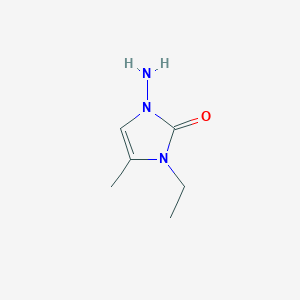
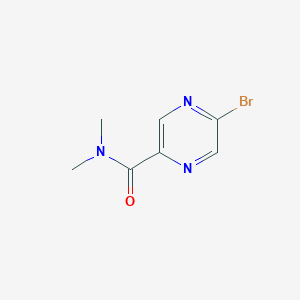

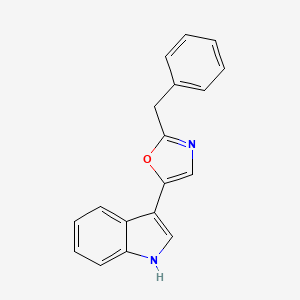
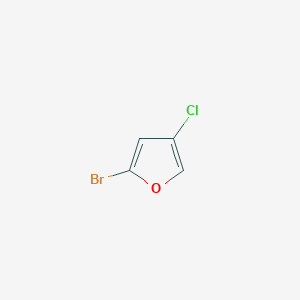
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
